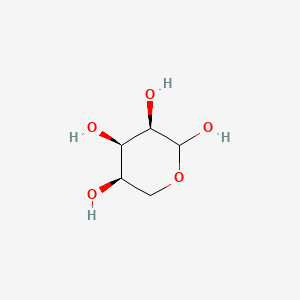
D-Ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells . It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units . This compound is found in abundance in various living organisms, including plants, animals, and microorganisms . It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of D-glucose using the enzyme ribose isomerase . Another method involves the fermentation of glucose by certain strains of bacteria, such as Bacillus subtilis, which can produce this compound under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The process begins with the cultivation of a suitable microbial strain in a fermentation medium containing glucose. The microbes convert glucose to this compound through a series of enzymatic reactions. The this compound is then extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: D-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ribonic acid using oxidizing agents such as nitric acid.
Reduction: It can be reduced to ribitol using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions to form various derivatives, such as ribose-5-phosphate.
Major Products:
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Ribose-5-phosphate
Scientific Research Applications
D-Ribose has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various nucleotides and nucleosides.
Biology: this compound is a key component of ribonucleic acid, which is essential for genetic coding, decoding, regulation, and expression.
Medicine: this compound supplementation has been studied for its potential benefits in conditions such as chronic fatigue syndrome, fibromyalgia, and heart disease. .
Mechanism of Action
D-Ribose exerts its effects primarily by enhancing the production of adenosine triphosphate. It is involved in the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and nucleic acids. By increasing the availability of adenosine triphosphate, this compound helps improve cellular energy levels and supports various physiological functions .
Comparison with Similar Compounds
D-Glucose: Another monosaccharide that is a primary source of energy for cells.
D-Fructose: A monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose.
D-Xylose: A monosaccharide derived from wood and used in the production of xylitol.
Uniqueness of D-Ribose: this compound is unique due to its specific role in the synthesis of adenosine triphosphate, making it particularly valuable in the field of nutrition and supplements. Unlike other sugars, this compound directly contributes to the energy production process at the cellular level .
Properties
CAS No. |
10018-08-3 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
InChI Key |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
physical_description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
vapor_pressure |
0.00000085 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















